Clionasterol
Overview
Description
Clionasterol, also known as gamma-sitosterol or harzol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, this compound is considered to be a sterol lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be biosynthesized from poriferastane.
This compound is a member of the class of phytosterols that is poriferast-5-ene carrying a beta-hydroxy substituent at position 3. It has a role as a plant metabolite and a marine metabolite. It is a 3beta-sterol, a member of phytosterols and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a poriferastane.
Properties
CAS No. |
83-47-6 |
---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
KZJWDPNRJALLNS-FBZNIEFRSA-N |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
melting_point |
147°C |
83-47-6 | |
physical_description |
Solid |
Synonyms |
24-ethylcholest-5-en-3 beta-ol 24-ethylcholesterol 3beta-sitosterol 3beta-stigmast-5-en-3-ol beta-sitosterol clionasterol gamma-sitosterol Harzol sitosterol sitosterol, (3beta)-isomer sitosterol, (3beta,24xi)-isomer sitosterol, 26-(14)C-labeled stigmast-5-en-3-ol, (3beta,24S)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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